A Comprehensive Technical Guide to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently utilize this compound in their work.
Core Compound Profile
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative. The presence of a bromoethyl group and a nitro functional group on the benzodioxole core makes it a valuable precursor for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 1551078-87-5 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| IUPAC Name | 5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | [1] |
| Canonical SMILES | CC(C1=CC2=C(C=C1[O-])OCO2)Br | [1] |
Synthesis Pathway: A Multi-Step Approach
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the initial formation of the benzodioxole framework, followed by nitration and subsequent bromoethylation.[1] While a specific protocol for this exact molecule is not widely published, a scientifically sound approach can be extrapolated from the synthesis of similar compounds, such as 5-Bromo-6-nitro-1,3-benzodioxole.[2]
Caption: A plausible synthetic workflow for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Experimental Protocol: A Proposed Synthesis
This protocol is a hypothetical adaptation based on established methodologies for similar compounds.[2]
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
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Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole
-
Nitration: In a separate flask, suspend 5-Bromo-1,3-benzodioxole (1 equivalent) in a suitable solvent like glacial acetic acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid.
-
Reaction Control: Maintain the temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture over ice and collect the precipitate by filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 5-Bromo-6-nitro-1,3-benzodioxole as a crystalline solid.[3]
Step 3 & 4 (Hypothetical): Ethylation and Subsequent Bromination
The introduction of the ethyl group and its subsequent bromination would likely proceed via standard organic transformations. Ethylation could potentially be achieved through a cross-coupling reaction, followed by a radical bromination on the ethyl side chain using NBS and a radical initiator.
Structural Characterization
A comprehensive characterization of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the protons of the bromoethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm.[1][3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will correspond to the carbons of the benzodioxole ring, the nitro-substituted carbon, the bromo-substituted carbon, and the methyl group.[3]
-
Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the mass of the compound (m/z 274). Characteristic fragmentation patterns would include the loss of a bromine atom and the nitro group.[1][3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹), the C-Br bond, and the C-O-C stretches of the benzodioxole ring.[3]
Applications in Drug Development
The unique structural features of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole make it a promising scaffold for the development of novel therapeutic agents.
Anticancer Potential
The benzodioxole moiety is present in numerous compounds with demonstrated biological activities, including anticancer properties.[4][5][6] Derivatives of 1,3-benzodioxole have been shown to exhibit cytotoxic effects against various cancer cell lines.[7] The presence of the nitro group can also contribute to biological activity, as some nitroaromatic compounds are known to have antimicrobial and anticancer effects.[1] The bromoethyl group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening.
Caption: A typical drug discovery workflow utilizing the target compound.
Versatility in Organic Synthesis
The bromo and nitro functionalities of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole provide multiple avenues for synthetic transformations.
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Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, creating structural diversity for drug discovery programs.[8][9][10][11][12][13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Work-up: After completion, cool the mixture, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
-
Hazard Identification: Nitroaromatic compounds can be explosive under certain conditions and should be handled with caution. Bromoethyl compounds may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[14][17]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Caption: A summary of the safety protocol for handling the target compound.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a valuable building block for synthetic and medicinal chemists. Its versatile reactivity and the biological relevance of its core structure provide a strong foundation for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. This guide provides the necessary technical information and procedural insights to enable researchers to effectively and safely utilize this compound in their research endeavors.
References
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5-(1-Bromoethyl)-6-nitrobenzo[d][1][9]dioxole - Smolecule. (2023, August 16).
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- LABOR
- Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4992.
- Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol - Benchchem.
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(37), 12947–12950.
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Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][1][9]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic chemistry, 91, 103088.
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- Shi, X. M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International journal of molecular sciences, 23(13), 6930.
- Asif, M., et al. (2025). Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. Scientific Reports, 15(1), 9420.
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Figure 1. Chemical structure of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
